LEI 101 hydrochloride, chemically known as 3-cyclopropyl-1-(4-(6-((1,1-dioxidothiomorpholino)methyl)-5-fluoropyridin-2-yl)benzyl)imidazolidine-2,4-dione hydrochloride, is a novel compound characterized as a selective partial agonist of the cannabinoid receptor type 2. This compound has garnered attention for its potential therapeutic applications, particularly in the management of pain and inflammation without significant central nervous system side effects. It exhibits over 100-fold selectivity for the cannabinoid receptor type 2 compared to the cannabinoid receptor type 1, making it a promising candidate for peripheral therapeutic interventions .
LEI 101 hydrochloride is classified under small molecules and is primarily sourced from synthetic processes aimed at developing cannabinoid receptor modulators. Its chemical structure is designed to optimize binding affinity and selectivity for the cannabinoid receptor type 2, which is predominantly expressed in peripheral tissues . The compound's unique properties position it within the broader category of cannabinoid-based therapeutics.
The synthesis of LEI 101 hydrochloride involves multi-step organic reactions that include cyclization and functional group modifications. The process typically starts with commercially available precursors, followed by reactions that introduce the cyclopropyl group and other substituents to form the imidazolidine core. Key steps in the synthesis may include:
The detailed synthetic route can be found in literature focusing on cannabinoid receptor agonists, although specific methodologies may vary among different research groups .
The molecular formula of LEI 101 hydrochloride is C₁₈H₁₈ClF₁N₄O₂S, with a molecular weight of approximately 396.88 g/mol. The compound features a complex structure that includes:
The three-dimensional conformation of LEI 101 is crucial for its interaction with the cannabinoid receptor type 2, influencing its pharmacological properties .
LEI 101 hydrochloride primarily undergoes interactions with cannabinoid receptors, leading to various downstream effects. Notably, it acts as a partial agonist at the cannabinoid receptor type 2, which mediates its therapeutic effects. Key reactions include:
In vitro studies have demonstrated that LEI 101 can effectively inhibit pro-inflammatory cytokines in models of renal injury, showcasing its potential utility in treating conditions like nephrotoxicity induced by chemotherapy agents .
LEI 101 hydrochloride exerts its pharmacological effects primarily through activation of the cannabinoid receptor type 2. This activation leads to:
Research indicates that LEI 101's mechanism involves downstream signaling cascades that affect cellular responses related to pain perception and inflammation .
LEI 101 hydrochloride has several scientific applications, including:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: